2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide

Description

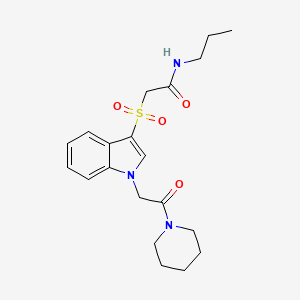

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide is a synthetic indole derivative characterized by three key structural features:

- Indole core: A 1H-indole ring substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl group.

- Sulfonyl group: A sulfonyl (-SO₂-) moiety at the 3-position of the indole ring.

- Acetamide side chain: An N-propylacetamide group attached to the sulfonyl group.

The sulfonyl group enhances solubility compared to thioether analogs, while the N-propyl substituent balances lipophilicity, influencing bioavailability .

Properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-2-10-21-19(24)15-28(26,27)18-13-23(17-9-5-4-8-16(17)18)14-20(25)22-11-6-3-7-12-22/h4-5,8-9,13H,2-3,6-7,10-12,14-15H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDPFOHSAZTNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indole Derivative : Starting with an indole precursor, the indole ring is functionalized.

- Piperidine Introduction : The piperidine moiety is added through nucleophilic substitution.

- Acetamide Formation : The acetamide group is introduced via acylation reactions, often utilizing coupling reagents like carbodiimides.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The indole moiety binds to various receptors and enzymes, modulating their activity. This interaction may influence pathways related to inflammation and cancer progression.

- Enhanced Bioavailability : The piperidine ring increases the compound's ability to penetrate biological membranes, enhancing bioavailability and pharmacokinetic properties .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that derivatives of this compound possess selective antitumor activity against various cancer cell lines. For example:

- In vitro assays demonstrated cytotoxic effects against human hepatocellular carcinoma (HCC) cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary investigations suggest that this compound may have antimicrobial properties. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death.

Case Studies

Several studies have explored the therapeutic potential of similar compounds:

- Study on PDE4 Inhibition : A related compound demonstrated significant inhibition of phosphodiesterase 4 (PDE4), which plays a role in inflammatory processes. This inhibition was linked to reduced levels of pro-inflammatory cytokines in animal models .

- Antitumor Activity Evaluation : Another study assessed a structurally similar compound's efficacy against tumor growth in vivo, showing promising results in reducing tumor size and improving survival rates in treated subjects .

Comparison with Similar Compounds

A comparison table highlights the differences between this compound and related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, biological, and physicochemical comparisons with analogs (data derived from referenced evidence):

Key Findings:

Structural Influence on Activity: The sulfonyl group in the target compound likely improves solubility compared to thioether analogs (e.g., ), which may enhance oral bioavailability . N-propyl vs.

Biological Implications :

- Piperidine-containing compounds (e.g., ) often exhibit CNS activity, suggesting the target compound may interact with neurotransmitter receptors or enzymes .

- Antimicrobial analogs () with chromen-7-yl-oxyethyl groups highlight the role of substituents in directing activity toward specific pathways (e.g., bacterial enzyme inhibition) .

Physicochemical Trade-offs: The trifluoromethyl group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Q & A

Q. Basic Research Focus

- Indole core : Facilitates interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .

- Sulfonyl group : Enhances hydrogen bonding with catalytic residues (e.g., serine hydrolases) and improves metabolic stability .

- Piperidine moiety : Modulates lipophilicity and bioavailability; substituents on piperidine can alter target selectivity .

Advanced Insight : Computational docking studies (AutoDock Vina) show the 2-oxoethyl spacer increases conformational flexibility, enabling adaptation to diverse binding sites .

What analytical techniques are essential for characterizing this compound and its intermediates?

Q. Basic Research Focus

- NMR spectroscopy : 1H/13C NMR for verifying regioselectivity (e.g., indole C3 sulfonation vs. C2 byproducts) .

- HPLC-MS : Purity assessment (>95%) and detection of trace impurities (e.g., unreacted acetamide precursors) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine-ethyl spacer .

How can researchers address contradictory bioactivity data across different assay systems?

Advanced Research Focus

Contradictions may arise from:

- Assay conditions : Varying pH or ionic strength alters protonation states of the sulfonyl group, affecting binding affinity. Validate using isothermal titration calorimetry (ITC) under standardized buffers .

- Off-target effects : Screen against panels of related targets (e.g., GPCRs, kinases) via high-throughput profiling (Eurofins Cerep Panels) .

- Metabolic interference : Use liver microsome assays (human/rat) to identify metabolites that inhibit/activate non-target proteins .

What methodologies optimize the compound’s solubility for in vivo studies?

Q. Advanced Research Focus

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility without altering pharmacodynamics .

- Salt formation : React with HCl or sodium bicarbonate to improve crystallinity and dissolution rates .

- Nanoformulation : Encapsulate in PLGA nanoparticles (60–100 nm) for sustained release, validated via dynamic light scattering (DLS) .

How is computational modeling applied to predict target interactions?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : GROMACS-based simulations (100 ns) assess stability of the compound in binding pockets (e.g., Bcl-2 proteins) .

- QSAR models : Train models using IC50 data from analogues (e.g., pyrazole-piperidine derivatives) to predict activity against novel targets .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions guiding derivatization .

What strategies resolve low yields in the final acetamide coupling step?

Q. Advanced Research Focus

- Catalyst screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig coupling, optimizing ligand ratios (e.g., Xantphos) .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield by 20–30% .

- In situ IR monitoring : Track acyl intermediate formation to terminate reactions at peak conversion .

How can metabolic stability be assessed preclinically?

Q. Advanced Research Focus

- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to quantify IC50 values .

- Plasma protein binding : Equilibrium dialysis (37°C, 4h) to measure free fraction, correlating with in vivo efficacy .

- Stability in biological matrices : Incubate with liver S9 fractions, analyzing degradation via LC-MS/MS .

What structural modifications improve selectivity for kinase targets over GPCRs?

Q. Advanced Research Focus

- Piperidine substitution : Replace N-propyl with cyclopropyl groups to reduce off-target binding to adrenergic receptors .

- Sulfonyl bioisosteres : Replace -SO₂- with -PO₃H- to disrupt hydrogen bonding with GPCRs while retaining kinase affinity .

- Steric hindrance : Introduce methyl groups at C5 of indole to block access to GPCR allosteric sites .

How are reaction mechanisms validated for key synthetic steps?

Q. Advanced Research Focus

- Isotopic labeling : Use D₂O in sulfonation to confirm proton exchange via 2H NMR .

- Kinetic studies : Monitor intermediates via stopped-flow UV-Vis to distinguish SN1 vs. SN2 pathways in alkylation .

- Computational mechanistic studies : Gaussian 16 simulations identify transition states and rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.